Thalidomide-propargyl-O-PEG1-OH

Description

Properties

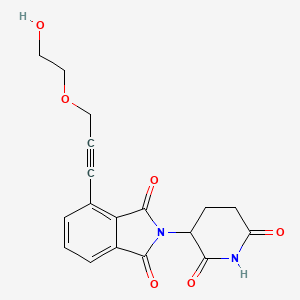

Molecular Formula |

C18H16N2O6 |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H16N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,6-10H2,(H,19,22,23) |

InChI Key |

HBNNEKJALGLRED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-propargyl-O-PEG1-OH typically involves the following steps:

Thalidomide Activation: Thalidomide is first activated by introducing a reactive group, such as an amine or hydroxyl group.

PEGylation: The activated thalidomide is then reacted with a PEG linker, which contains a propargyl group. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and stored.

Automated Coupling: Automated systems are used to couple thalidomide with the PEG linker, ensuring consistent reaction conditions and high yield.

Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-propargyl-O-PEG1-OH undergoes various chemical reactions, including:

Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Cycloaddition Reactions: The alkyne group in the propargyl moiety can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Cycloaddition: Copper(I) catalysts and azides are typically used in CuAAC reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include substituted thalidomide derivatives, triazole-containing compounds, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Thalidomide-propargyl-O-PEG1-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.

Biology: The compound is used to study protein-protein interactions and the mechanisms of protein degradation.

Medicine: this compound is investigated for its potential therapeutic applications, including cancer treatment and immunomodulation.

Industry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific proteins for degradation.

Mechanism of Action

The mechanism of action of Thalidomide-propargyl-O-PEG1-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. The propargyl group and PEG linker enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₉H₁₆N₂O₇

- Molecular Weight : 384.34 g/mol

- Safety Profile: Classified as non-hazardous under standard handling conditions .

This compound is designed for applications in targeted protein degradation (e.g., PROTACs) and drug conjugation, leveraging the propargyl group for bioorthogonal chemistry and the PEG spacer to enhance solubility and reduce steric hindrance .

Comparison with Similar Compounds

Thalidomide-propargyl-O-PEG1-OH belongs to a family of thalidomide-PEG conjugates modified with varying linker lengths and functional groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

PEG Length and Solubility :

- Shorter PEG chains (e.g., PEG1 in this compound) improve metabolic stability but may reduce solubility compared to PEG4 analogs .

- Longer PEG linkers (e.g., PEG4 in Thalidomide-O-PEG4-Propargyl) enhance water solubility and flexibility, critical for PROTAC efficacy .

Functional Group Reactivity :

- The hydroxyl (-OH) group in this compound allows for further esterification or hydrogen bonding, whereas azide (-N₃) derivatives (e.g., Thalidomide-O-amido-PEG1-azide) enable CuAAC reactions with alkynes .

- Carboxylic acid (-COOH) termini (e.g., Thalidomide-Propargyne-PEG2-COOH) facilitate covalent conjugation to amine-containing biomolecules .

Biological Activity :

- Propargyl-modified thalidomide derivatives are pivotal in synthesizing sulfur-containing N-vinylimides via reactions with propargyl sulfonium salts, expanding their utility in medicinal chemistry .

- Thalidomide-O-amido-C3-PEG3-C1-NH₂, with a terminal amine, demonstrates enhanced cellular uptake in Alzheimer’s disease models compared to hydroxyl-terminated analogs .

Q & A

Basic Research Question: What are the key considerations for synthesizing Thalidomide-propargyl-O-PEG1-OH, and how can purity be validated?

Methodological Answer:

Synthesis involves coupling thalidomide to a propargyl-PEG1-OH linker via an ether bond. Critical steps include protecting the isoindolinone nitrogen of thalidomide to prevent side reactions and ensuring anhydrous conditions for PEG conjugation. Post-synthesis, purity validation requires reversed-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) using silica gel plates (e.g., ethyl acetate/methanol 9:1). Mass spectrometry (ESI-MS) confirms molecular weight, while 1H/13C NMR resolves structural integrity, focusing on PEG-propargyl linkage signals (e.g., propargyl CH at ~2.5 ppm) .

Basic Research Question: How does the propargyl-PEG1-OH modification influence thalidomide’s physicochemical properties?

Methodological Answer:

The PEG1 spacer enhances aqueous solubility by introducing hydrophilic ethylene oxide units, reducing aggregation in biological buffers. Propargyl groups enable "click chemistry" (e.g., CuAAC reactions) for site-specific conjugation to azide-functionalized targets. Stability studies (pH 7.4 PBS, 37°C) should compare hydrolysis rates of the PEG1-propargyl linker to unmodified thalidomide, monitored via UV-Vis spectroscopy (λ=220 nm for isoindolinone absorption) .

Basic Research Question: What analytical techniques are critical for characterizing this compound in complex matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is essential for quantifying the compound in biological samples (e.g., plasma). For structural confirmation, high-resolution FT-IR can identify PEG-associated C-O-C stretching (~1100 cm⁻¹) and propargyl C≡C bonds (~2100 cm⁻¹). Dynamic light scattering (DLS) assesses colloidal stability in aqueous media .

Intermediate Research Question: How can researchers evaluate the stability of this compound under physiological conditions?

Methodological Answer:

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Samples are analyzed at intervals (0, 6, 24, 48 hrs) via HPLC to track degradation products. Compare results to unmodified thalidomide to assess PEG-propargyl’s protective effects. Stability in plasma requires incubating the compound with 10% FBS and quantifying intact drug via LC-MS .

Intermediate Research Question: What experimental designs are optimal for assessing in vitro immunomodulatory activity?

Methodological Answer:

Use human peripheral blood mononuclear cells (PBMCs) stimulated with LPS or TNF-α. Dose-response curves (0.1–100 µM) evaluate inhibition of pro-inflammatory cytokines (IL-6, IL-1β) via ELISA. Include thalidomide and lenalidomide as controls. Statistical analysis (ANOVA with Tukey’s post hoc) identifies significant differences (p<0.05) .

Advanced Research Question: How can this compound be integrated into PROTACs for targeted protein degradation?

Methodological Answer:

The propargyl group enables covalent conjugation to azide-functionalized E3 ligase ligands (e.g., VHL or CRBN) via CuAAC. Validate ternary complex formation (target-PROTAC-E3 ligase) using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). Degradation efficiency is measured via Western blot (target protein levels) and immunofluorescence in cancer cell lines (e.g., MM1.S) .

Advanced Research Question: What strategies mitigate off-target effects in thalidomide-PEG-propargyl conjugates?

Methodological Answer:

Employ bioorthogonal "click" reactions (e.g., strain-promoted azide-alkyne cycloaddition) to minimize copper-induced cytotoxicity. Site-specific conjugation to antibody-drug conjugates (ADCs) or nanoparticles reduces non-specific binding. In vivo biodistribution studies (radiolabeled ¹²⁵I or fluorescence imaging) quantify target tissue accumulation versus off-target organs .

Advanced Research Question: How should researchers design in vivo efficacy studies for thalidomide-PEG-propargyl derivatives in inflammatory models?

Methodological Answer:

Use murine models of Crohn’s disease (e.g., IL-10 knockout mice) or rheumatoid arthritis (collagen-induced arthritis). Administer the compound orally (10–50 mg/kg/day) and monitor disease progression via histopathology (H&E staining) and cytokine profiling (multiplex assays). Nano-CT imaging (e.g., plaque formation in ApoE⁻/⁻ mice) quantifies anti-inflammatory effects .

Advanced Research Question: What pharmacokinetic parameters must be optimized for thalidomide-PEG-propargyl conjugates?

Methodological Answer:

Focus on AUC (area under the curve) and Cmax via non-compartmental analysis (NCA) after IV/oral administration. PEGylation typically increases half-life (t½) by reducing renal clearance. Tissue penetration is assessed using equilibrium dialysis (plasma protein binding) and microdialysis in target organs .

Advanced Research Question: How can contradictory data on thalidomide derivatives’ efficacy be resolved?

Methodological Answer:

Conduct meta-analyses of dose-response relationships across studies, adjusting for variables like cell type, assay conditions, and metabolite interference (e.g., hydrolyzed PEG-propargyl derivatives). Use Bayesian statistics to model uncertainty. Replicate key findings in orthogonal assays (e.g., CRISPR-Cas9 knockouts to confirm target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.